molecular formula C25H37NO5 B13852413 Bimatoprost 13,14-Epoxide

Bimatoprost 13,14-Epoxide

Cat. No.: B13852413
M. Wt: 431.6 g/mol
InChI Key: AUZRKBBJJLRSGR-LWHIELNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bimatoprost 13,14-Epoxide involves the epoxidation of Bimatoprost. The reaction typically employs an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 13,14-position of the Bimatoprost molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis by pharmaceutical companies specializing in prostaglandin analogs .

Chemical Reactions Analysis

Types of Reactions

Bimatoprost 13,14-Epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bimatoprost 13,14-Epoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bimatoprost 13,14-Epoxide is similar to that of Bimatoprost. It acts on prostaglandin receptors, particularly the prostamide receptors, to exert its effects. The compound enhances the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. This action is primarily mediated through the activation of prostaglandin receptors in the trabecular meshwork and uveoscleral pathways .

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: The parent compound, used primarily for glaucoma and ocular hypertension.

    Latanoprost: Another prostaglandin analog used for similar indications.

    Travoprost: A prostaglandin analog with similar therapeutic applications.

    Unoprostone: A prostaglandin analog used in the treatment of glaucoma.

Uniqueness

Bimatoprost 13,14-Epoxide is unique due to the presence of the epoxide group at the 13,14-position, which imparts distinct chemical properties and reactivity compared to its parent compound and other prostaglandin analogs. This uniqueness makes it valuable in analytical method development and quality control applications .

Properties

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1

InChI Key

AUZRKBBJJLRSGR-LWHIELNVSA-N

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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